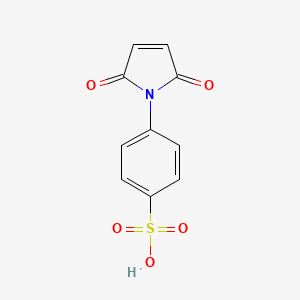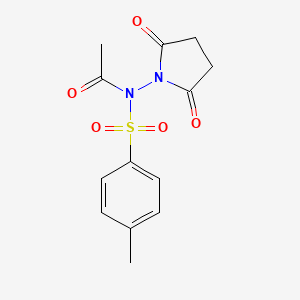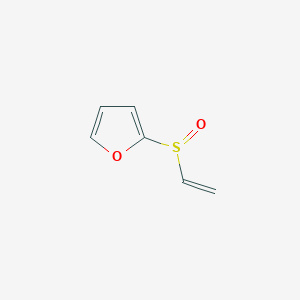![molecular formula C21H16N2O3 B12898198 Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester CAS No. 666752-30-3](/img/structure/B12898198.png)
Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate: is a complex organic compound characterized by its unique indolocarbazole structure. This compound is part of the indolocarbazole family, known for their π electron-rich and extended structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate typically involves multi-step organic reactions. One common method includes the reaction of 5,7-dihydroindolo[2,3-b]carbazole with ethyl chloroformate under basic conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions include various substituted indolocarbazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate is used as an intermediate in the synthesis of organic semiconductors and other advanced materials .
Biology and Medicine: This compound has shown potential in biological research, particularly in the development of kinase inhibitors and other therapeutic agents . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 5,7-Dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate involves its interaction with specific molecular targets, such as protein kinases . The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Staurosporine: Another indolocarbazole derivative known for its potent kinase inhibitory activity.
Rebeccamycin: A natural product with a similar indolocarbazole structure, used in cancer research.
K252a: An indolocarbazole compound with neuroprotective properties.
Uniqueness: 5,7-Dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate stands out due to its specific ethyl carbonate functional group, which imparts unique chemical properties and enhances its potential for various applications .
Properties
CAS No. |
666752-30-3 |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate |
InChI |
InChI=1S/C21H16N2O3/c1-2-25-21(24)26-20-18-14(12-7-3-5-9-16(12)22-18)11-15-13-8-4-6-10-17(13)23-19(15)20/h3-11,22-23H,2H2,1H3 |
InChI Key |
HHLRSANYYAEVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C2C(=CC3=C1NC4=CC=CC=C43)C5=CC=CC=C5N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)











![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
